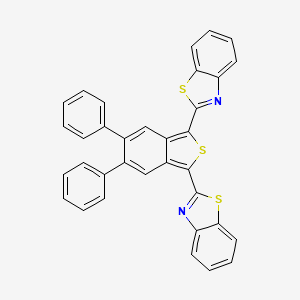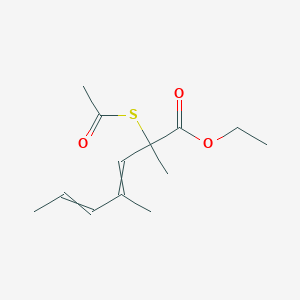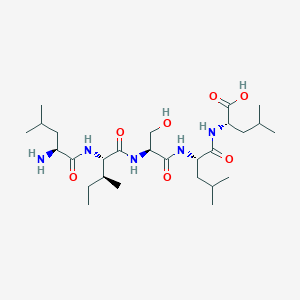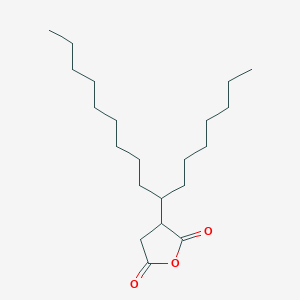
Molybdenum--platinum (2/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Molybdenum–platinum (2/1) is a compound that combines the unique properties of molybdenum and platinum. This compound is known for its exceptional catalytic properties, making it a valuable material in various industrial and scientific applications. The combination of molybdenum and platinum enhances the overall performance of the compound, particularly in catalytic processes such as hydrogen evolution reactions.
准备方法
Synthetic Routes and Reaction Conditions: Molybdenum–platinum (2/1) can be synthesized using various methods. One common approach is the hydrothermal method, where molybdenum disulfide is decorated with platinum nanoparticles. This involves the deposition of platinum nanoparticles onto molybdenum disulfide nanosheets under hydrothermal conditions . Another method involves the electrochemical deposition of molybdenum oxide onto platinum surfaces, followed by reduction to form the desired compound .
Industrial Production Methods: In industrial settings, molybdenum–platinum (2/1) is often produced using a combination of spray and calcination methods. This involves spraying a solution containing molybdenum and platinum precursors onto a substrate, followed by calcination to form the final compound . This method ensures efficient loading of platinum onto the molybdenum substrate, resulting in a high-performance catalyst.
化学反应分析
Types of Reactions: Molybdenum–platinum (2/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for its catalytic activity.
Common Reagents and Conditions: Common reagents used in reactions involving molybdenum–platinum (2/1) include hydrogen peroxide, halogens, and other oxidizing agents . The reactions typically occur under controlled conditions, such as specific temperatures and pH levels, to ensure optimal performance.
Major Products Formed: The major products formed from reactions involving molybdenum–platinum (2/1) depend on the specific reaction conditions. For example, in hydrogen evolution reactions, the primary product is hydrogen gas . In oxidation reactions, the products may include various oxides of molybdenum and platinum .
科学研究应用
Molybdenum–platinum (2/1) has a wide range of scientific research applications. In chemistry, it is used as a catalyst for hydrogen evolution reactions, which are essential for producing hydrogen fuel . In biology and medicine, it is explored for its potential in developing anticancer drugs due to its unique interaction with biological molecules . In industry, it is used in sensors and other devices for detecting various chemicals .
作用机制
The mechanism of action of molybdenum–platinum (2/1) involves its catalytic properties. The compound facilitates the adsorption and desorption of hydrogen atoms, which is crucial for hydrogen evolution reactions . The interaction between molybdenum and platinum enhances the overall catalytic activity by providing additional active sites and improving charge transfer kinetics .
相似化合物的比较
Molybdenum–platinum (2/1) is unique compared to other similar compounds due to its enhanced catalytic properties. Similar compounds include molybdenum disulfide, molybdenum oxides, and other molybdenum-based catalysts . the addition of platinum significantly improves the performance of molybdenum–platinum (2/1), making it a superior catalyst for various applications .
Similar Compounds
- Molybdenum disulfide
- Molybdenum oxides
- Molybdenum selenides
- Molybdenum carbides
- Molybdenum phosphides
- Molybdenum borides
- Molybdenum nitrides
These compounds share some properties with molybdenum–platinum (2/1) but differ in their specific applications and performance characteristics .
属性
CAS 编号 |
874460-18-1 |
|---|---|
分子式 |
Mo2Pt |
分子量 |
387.0 g/mol |
IUPAC 名称 |
molybdenum;platinum |
InChI |
InChI=1S/2Mo.Pt |
InChI 键 |
NQMSTBDTZVUDSR-UHFFFAOYSA-N |
规范 SMILES |
[Mo].[Mo].[Pt] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[1-(Propan-2-yl)piperidin-4-yl]-4-(pyridin-2-yl)piperazine](/img/structure/B12590544.png)
![4-[2-(8-Hydroxy-1-oxo-3,6-disulfonaphthalen-2(1H)-ylidene)hydrazinyl]-3-sulfobenzoic acid](/img/structure/B12590549.png)
![N,N'-Bis[chloro(diphenyl)silyl]-1,1-diphenylsilanediamine](/img/structure/B12590554.png)

![7-Hexyl-1,3-dimethylthieno[3,2-G]pteridine-2,4-dione](/img/structure/B12590562.png)
![5-Chloro-2-hydroxy-N-[3-(2-phenylbutoxy)phenyl]benzamide](/img/structure/B12590568.png)





![4-Decyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane](/img/structure/B12590630.png)
